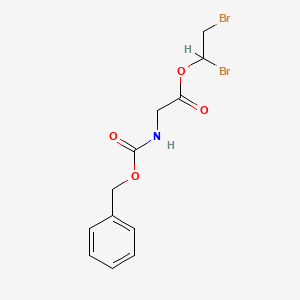
N-Carbobenzoxyglycine 1,2-dibromoethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Carbobenzoxyglycine 1,2-dibromoethyl ester is a chemical compound with the molecular formula C12H13Br2NO4 and a molecular weight of 395.044 . This compound is known for its antifertility and antiproteolytic activities . It is a derivative of glycine, an amino acid, and is often used in scientific research due to its unique properties.
准备方法
The synthesis of N-Carbobenzoxyglycine 1,2-dibromoethyl ester involves the reaction of N-carbobenzoxyglycine with active halogen compounds and triethylamine in ethyl acetate . The reaction conditions typically include the use of a palladium chloride catalyst and vinyl acetate for the preparation of vinyl esters . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
化学反应分析
N-Carbobenzoxyglycine 1,2-dibromoethyl ester undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include active halogen compounds and triethylamine . The major products formed from these reactions are typically other esters or derivatives of the original compound. The compound’s antifertility activity is linked to its ability to inhibit the proteolytic activity of sperm’s acrosomal enzyme, acrosin .
科学研究应用
N-Carbobenzoxyglycine 1,2-dibromoethyl ester has several scientific research applications. It is primarily used in studies related to antifertility and antiproteolytic activities . In biology and medicine, it has been tested for its ability to reduce pregnancy percentages and the number of fetuses per litter in mice . Additionally, it is used in enzymatic activity studies, particularly in the inhibition of acrosin enzymatic activity . Its unique properties make it valuable in various fields of research, including chemistry, biology, and medicine.
作用机制
The mechanism of action of N-Carbobenzoxyglycine 1,2-dibromoethyl ester involves the inhibition of proteolytic enzymes, particularly acrosin . Acrosin is an enzyme found in sperm that plays a crucial role in fertilization. By inhibiting this enzyme, the compound reduces the ability of sperm to fertilize the ovum, thereby exhibiting antifertility effects . The molecular targets and pathways involved in this mechanism are primarily related to the enzymatic activity of acrosin and its inhibition.
相似化合物的比较
N-Carbobenzoxyglycine 1,2-dibromoethyl ester can be compared with other N-carbobenzoxy amino acid derivatives, such as N-carbobenzoxy L-phenylalanine, N-carbobenzoxy L-leucine, and N-carbobenzoxy L-proline . These compounds also exhibit antifertility activities but differ in their specific enzymatic targets and efficacy. The uniqueness of this compound lies in its specific inhibition of acrosin and its effectiveness in reducing pregnancy percentages when administered intravaginally .
生物活性
N-Carbobenzoxyglycine 1,2-dibromoethyl ester is a compound of interest in biochemical research due to its potential biological activities. This article summarizes the available literature on its synthesis, biological effects, and relevant case studies.
Synthesis
This compound can be synthesized through various organic reactions involving carbobenzoxy derivatives of glycine. The general synthetic route involves the reaction of glycine with carbobenzoyl chloride followed by the introduction of the dibromoethyl group. The compound's structure is characterized by the presence of a carbobenzoxy group attached to glycine and a dibromoethyl ester functional group.
Antifertility Effects
Research has shown that this compound exhibits significant antifertility properties. In a study assessing its impact on fertilization rates, it was reported that this compound resulted in a 0% fertilization rate , indicating potent antifertility activity. This effect is hypothesized to be linked to its ability to inhibit acrosin, an enzyme crucial for sperm function and fertilization processes .
Enzymatic Activity
The compound has been evaluated for its interaction with various enzymes. In particular, it was tested alongside other derivatives for proteolytic activity by leucine aminopeptidase and other enzymes derived from biological tissues. These studies suggest that this compound may influence proteolytic pathways, although specific mechanistic details remain to be fully elucidated .
Toxicological Studies
Toxicological assessments indicate that exposure to this compound can lead to adverse biological effects. The compound's structure suggests potential toxicity due to the presence of bromine atoms, which are known to have detrimental effects on cellular processes. Further studies are required to establish a comprehensive understanding of its safety profile and ecological impact .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Antifertility | 0% fertilization rate observed | |
| Enzymatic inhibition | Inhibition of proteolytic enzymes | |
| Toxicology | Potential toxic effects noted |
Case Study 1: Antifertility Research
In a controlled study examining various carbobenzoxy derivatives, this compound was found to be one of the most effective compounds in reducing fertilization rates in animal models. This research supports its potential use as a contraceptive agent.
Case Study 2: Enzymatic Interactions
A comparative analysis involving several glycine derivatives demonstrated that this compound significantly inhibited the activity of leucine aminopeptidase. This suggests that modifications in the glycine structure can lead to varying degrees of enzyme inhibition, which may have implications for drug design targeting proteolytic pathways.
属性
CAS 编号 |
64187-25-3 |
|---|---|
分子式 |
C12H13Br2NO4 |
分子量 |
395.04 g/mol |
IUPAC 名称 |
1,2-dibromoethyl 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C12H13Br2NO4/c13-6-10(14)19-11(16)7-15-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,17) |
InChI 键 |
CMTVPQLIRWBCIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)OC(CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















